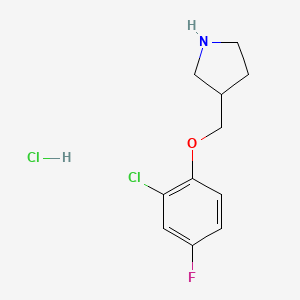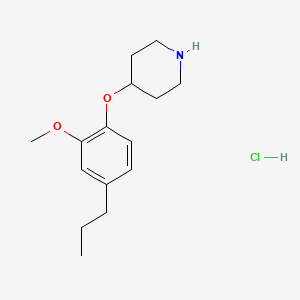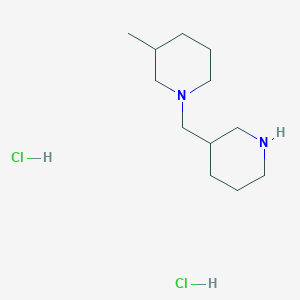
3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
“3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS number 1220018-60-9 . It is offered by several suppliers for research purposes .
Molecular Structure Analysis
The molecular formula of “3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride” is C13H19Cl2NO . The average mass is 276.202 Da and the monoisotopic mass is 275.084381 Da .Physical And Chemical Properties Analysis
The molecular weight of “3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride” is 276.20 . It should be stored in a dry room at room temperature . The boiling point information is not available .Aplicaciones Científicas De Investigación
Catalytic Applications : Sano et al. (2006) explored the use of pyrrolidine derivatives in catalysis, specifically for the deconjugative esterification of 2-cyclohexylideneacetic acids. Their study showcased the potential of pyrrolidine-catalyzed reactions in organic synthesis (Sano et al., 2006).
Synthesis of Antioxidants : Tumosienė et al. (2019) synthesized a series of pyrrolidine derivatives, including those with isopropyl groups. They investigated these compounds for their antioxidant activity, finding some to be more potent than known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Heterocyclic Compounds in Medicine : Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines, highlighting their biological effects and applications in medicine, such as in the development of pharmaceuticals (Żmigrodzka et al., 2022).
Photophysical Properties : Youssef and Mohamed (2011) investigated the photophysical properties of rhodium phthalocyanine complexes with isopropylphenoxy substituents. These studies are essential for developing materials with specific optical properties (Youssef & Mohamed, 2011).
Antimicrobial Activity : Research by Masila et al. (2020) on monoterpenes, including pyrrolidine derivatives, demonstrated significant antimicrobial properties, underscoring their potential in addressing bacterial and fungal infections (Masila et al., 2020).
Synthesis of Pyridines : Dai et al. (2022) explored the synthesis of substituted pyridines using a formal cycloaddition reaction involving pyrrolidine hydrochloride. This research contributes to the efficient synthesis of complex organic molecules (Dai et al., 2022).
Propiedades
IUPAC Name |
3-(2-chloro-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(2)10-3-4-13(12(14)7-10)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNHIGZRNQDFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-isopropylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1220018-60-9 | |
| Record name | Pyrrolidine, 3-[2-chloro-4-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424526.png)




![3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424535.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424536.png)
![3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424539.png)
![Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424540.png)
![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)
![3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424543.png)
![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)
![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)
![3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424547.png)